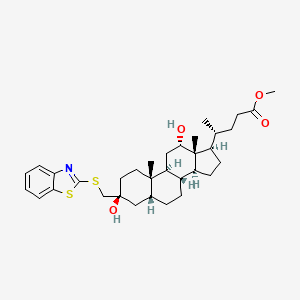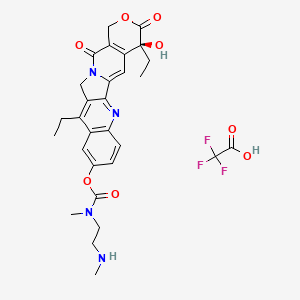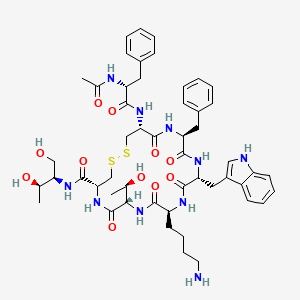
Acetyl-Octreotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It is designed to mimic the pharmacological effects of somatostatin, which includes inhibiting the secretion of growth hormone, glucagon, and insulin. This compound is more potent and has a longer half-life compared to natural somatostatin, making it a valuable compound in medical applications, particularly in the treatment of acromegaly and certain endocrine tumors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Octreotide involves the coupling of two suitably protected tetrapeptide fragments. This process typically employs a liquid-phase peptide synthesis method using the 4+4 strategy. The reaction conditions include the use of specific protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, this compound is produced using a scalable liquid-phase synthesis method. This method ensures high yield and purity of the final product. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: Acetyl-Octreotide undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reaction involves the addition of an acetyl group to the peptide, which enhances its stability and bioactivity .
Common Reagents and Conditions:
Acylation: This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific amino acid residues within the peptide.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols to modify the peptide structure.
Major Products Formed: The major products formed from these reactions include acetylated derivatives of this compound, oxidized peptides, and substituted analogs. These modifications can enhance the peptide’s stability, bioactivity, and specificity for its target receptors .
科学的研究の応用
Acetyl-Octreotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound is employed in research on hormone regulation and receptor binding studies.
Medicine: It is used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors.
Industry: this compound is used in the development of sustained-release formulations for therapeutic peptides.
作用機序
Acetyl-Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2 and somatostatin receptor 5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The downstream effects include the activation of phospholipase C, production of inositol triphosphate, and action on L-type calcium channels, leading to smooth muscle contraction and inhibition of hormone release .
類似化合物との比較
Octreotide: The parent compound of Acetyl-Octreotide, which is also an octapeptide analog of somatostatin.
Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in the treatment of Cushing’s disease and acromegaly.
Uniqueness of this compound: this compound is unique due to its enhanced stability and bioactivity compared to its parent compound, Octreotide. The acetylation of the peptide increases its resistance to enzymatic degradation, resulting in a longer half-life and improved therapeutic efficacy. Additionally, this compound has a higher affinity for somatostatin receptors, making it more potent in inhibiting hormone secretion .
特性
分子式 |
C51H68N10O11S2 |
|---|---|
分子量 |
1061.3 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-46(67)38(54-31(3)65)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-53-36-19-11-10-18-35(34)36)48(69)55-37(20-12-13-21-52)45(66)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,37-44,53,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,54,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,67)(H,60,72)(H,61,66)/t29-,30-,37+,38-,39+,40-,41-,42+,43+,44+/m1/s1 |
InChIキー |
MXXTWEOVDHOTKS-WSBRKJKKSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C)C(=O)N[C@H](CO)[C@@H](C)O)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(CO)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


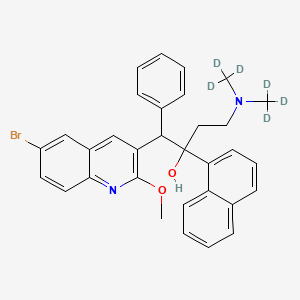
![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

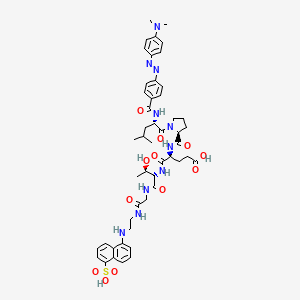
![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)

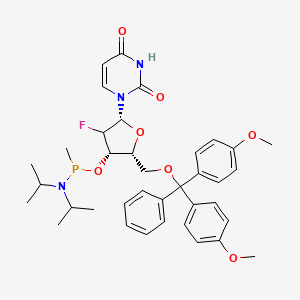
methyl phosphate](/img/structure/B12381873.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
